molecular formula C11H21NO2 B14143162 3-(Diethylamino)propyl 2-methylprop-2-enoate CAS No. 52125-39-0

3-(Diethylamino)propyl 2-methylprop-2-enoate

Cat. No.: B14143162
CAS No.: 52125-39-0
M. Wt: 199.29 g/mol
InChI Key: PCUPXNDEQDWEMM-UHFFFAOYSA-N
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Description

3-(Diethylamino)propyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H19NO2. It is commonly used in various chemical and industrial applications due to its unique properties. This compound is known for its role in the synthesis of polymers and other chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)propyl 2-methylprop-2-enoate typically involves the esterification of 3-(Diethylamino)propanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, followed by the removal of by-products and purification of the final product. The use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography, ensures the high purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Diethylamino)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Diethylamino)propyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. In drug delivery systems, the compound forms polymers that encapsulate the drug molecules, allowing for controlled release. The ester group in the compound can undergo hydrolysis, releasing the active drug at the target site. The diethylamino group enhances the solubility and stability of the compound, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)propyl methacrylate
  • 3-(Diethylamino)propyl acrylate
  • 2-(Diethylamino)ethyl methacrylate

Uniqueness

3-(Diethylamino)propyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. The presence of the diethylamino group enhances its solubility in organic solvents, making it suitable for various applications. Additionally, the methacrylate ester group allows for easy polymerization, making it a valuable monomer in polymer chemistry .

Properties

CAS No.

52125-39-0

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

3-(diethylamino)propyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H21NO2/c1-5-12(6-2)8-7-9-14-11(13)10(3)4/h3,5-9H2,1-2,4H3

InChI Key

PCUPXNDEQDWEMM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCOC(=O)C(=C)C

Origin of Product

United States

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